2-Methyl-1,3-benzoxazole-5-sulfonyl chloride

Vue d'ensemble

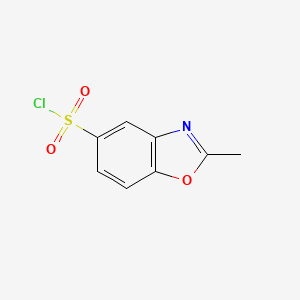

Description

2-Methyl-1,3-benzoxazole-5-sulfonyl chloride is a chemical compound with the molecular formula C₈H₆ClNO₃S It is a derivative of benzoxazole, a bicyclic compound that contains both benzene and oxazole rings

Méthodes De Préparation

The synthesis of 2-Methyl-1,3-benzoxazole-5-sulfonyl chloride typically involves the reaction of 2-methyl-1,3-benzoxazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 5-position of the benzoxazole ring. The general reaction scheme is as follows:

Starting Material: 2-Methyl-1,3-benzoxazole

Reagent: Chlorosulfonic acid (HSO₃Cl)

Reaction Conditions: The reaction is typically conducted at low temperatures to control the exothermic nature of the reaction and to prevent decomposition of the product.

The industrial production of this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

2-Methyl-1,3-benzoxazole-5-sulfonyl chloride can undergo various chemical reactions, including:

-

Nucleophilic Substitution: : The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives when reacted with amines.

Reagents: Amines (e.g., aniline, methylamine)

Conditions: Typically carried out in an organic solvent such as dichloromethane at room temperature.

Products: Sulfonamide derivatives

-

Hydrolysis: : The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Reagents: Water or aqueous base (e.g., sodium hydroxide)

Conditions: Mild heating may be required to complete the reaction.

Products: 2-Methyl-1,3-benzoxazole-5-sulfonic acid

-

Oxidation and Reduction: : While specific oxidation and reduction reactions of this compound are less common, the benzoxazole ring can undergo various transformations under appropriate conditions.

Applications De Recherche Scientifique

Antiviral Agents

One of the prominent applications of 2-Methyl-1,3-benzoxazole-5-sulfonyl chloride is in the development of antiviral agents. Research has indicated that derivatives of benzoxazole sulfonamides exhibit inhibitory activity against HIV protease, making them potential candidates for treating HIV/AIDS. The synthesis of these compounds often involves using this compound as an intermediate, facilitating the introduction of various substituents that enhance biological activity .

Anti-inflammatory Compounds

Benzoxazole derivatives have also been explored for their anti-inflammatory properties. For instance, compounds derived from this compound have shown promise in inhibiting lipoxygenase enzymes involved in inflammatory processes. A study highlighted the structure-activity relationship of these compounds, demonstrating that modifications at specific positions on the benzoxazole ring can significantly impact their potency against lipoxygenases .

Anticancer Agents

The compound has been investigated for its potential as an anticancer agent. Research indicates that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways. The versatility of this compound allows for the design of targeted therapies that can effectively combat various cancer types .

Synthetic Methodologies

The synthesis of benzoxazole derivatives using this compound has been optimized through various methodologies:

- High Throughput Screening : This approach has been used to identify novel inhibitors based on benzoxazole scaffolds, leading to compounds with improved selectivity and potency against specific biological targets .

- Nanocatalysis : Recent advancements have introduced nanocatalysts that enhance the efficiency and yield of reactions involving this compound. These methods often operate under mild conditions and allow for easy separation and reuse of catalysts .

Case Study 1: HIV Protease Inhibitors

A notable study focused on synthesizing a series of benzoxazole sulfonamide derivatives using this compound as a key intermediate. The resulting compounds demonstrated significant inhibitory activity against HIV protease, with some exhibiting IC50 values in the nanomolar range. This highlights the potential for developing effective antiviral therapies from this compound .

Case Study 2: Anti-inflammatory Activity

Another investigation explored the anti-inflammatory properties of benzoxazole derivatives synthesized from this compound. The study reported several compounds with potent lipoxygenase inhibition and favorable pharmacokinetic profiles, indicating their potential as therapeutic agents for inflammatory diseases .

Mécanisme D'action

The mechanism of action of 2-Methyl-1,3-benzoxazole-5-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by various nucleophiles, such as amines and alcohols. This reactivity is exploited in the synthesis of sulfonamide and sulfonate ester derivatives, which can exhibit diverse biological activities.

Comparaison Avec Des Composés Similaires

2-Methyl-1,3-benzoxazole-5-sulfonyl chloride can be compared with other benzoxazole derivatives, such as:

2-Methyl-1,3-benzoxazole-5-sulfonic acid: This compound is the hydrolyzed form of the sulfonyl chloride and is less reactive but can be used in different contexts where a sulfonic acid group is required.

2-Methyl-1,3-benzoxazole-5-sulfonamide: Formed by the reaction of the sulfonyl chloride with amines, these derivatives are important in medicinal chemistry for their potential therapeutic properties.

3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride: Another sulfonyl chloride derivative with a different substitution pattern, which may exhibit different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of derivatives that can be synthesized from it.

Activité Biologique

2-Methyl-1,3-benzoxazole-5-sulfonyl chloride is a benzoxazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a sulfonyl chloride functional group, which enhances its reactivity and makes it suitable for various chemical transformations. The biological activity of this compound encompasses antimicrobial, anti-inflammatory, and anticancer properties.

The molecular formula of this compound is C_9H_8ClN_1O_2S, characterized by a bicyclic structure that combines aromatic properties with the reactivity of the sulfonyl chloride group. This unique structure influences its solubility and reactivity, making it a valuable precursor in organic synthesis and drug development.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in various biochemical pathways. For instance, its antifungal activity has been linked to the inhibition of enzymes necessary for fungal cell wall synthesis.

- Cell Signaling Modulation: It influences cellular processes by affecting signaling pathways and gene expression, which can lead to apoptosis in cancer cells .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains and fungi:

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 250 µg/ml |

| Escherichia coli | Antibacterial | 125 µg/ml |

| Candida albicans | Antifungal | 500 µg/ml |

These results suggest that while the compound is less potent than standard drugs like fluconazole against certain fungi, it still demonstrates a broad spectrum of antimicrobial activity .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies reveal that it exhibits cytotoxic effects against:

- Breast cancer (MCF-7)

- Lung cancer (A549)

- Liver cancer (HepG2)

The compound's ability to induce apoptosis in these cell lines highlights its potential as an anticancer agent .

Case Studies

Several studies have documented the biological activities of benzoxazole derivatives similar to this compound:

- Study on Antimicrobial Activity: A series of benzoxazole derivatives were synthesized and tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures exhibited varying degrees of efficacy, with MIC values ranging from 7.81 to 250 µg/ml against resistant strains .

- Anticancer Screening: A study screened multiple benzoxazole derivatives for their antiproliferative effects on various cancer cell lines. The findings demonstrated that some derivatives had IC50 values significantly lower than those of standard chemotherapeutic agents, suggesting enhanced efficacy in targeting cancer cells .

Propriétés

IUPAC Name |

2-methyl-1,3-benzoxazole-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3S/c1-5-10-7-4-6(14(9,11)12)2-3-8(7)13-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSSRYMIBBDEIES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=CC(=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094671-83-6 | |

| Record name | 2-methyl-1,3-benzoxazole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.